Cas no 73217-63-7 ((5-phenyl-1,2,4-oxadiazol-3-yl)methanediol)
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol Chemical and Physical Properties
Names and Identifiers
-
- METHANEDIOL, (5-PHENYL-1,2,4-OXADIAZOL-3-YL)-
- (5-phenyl-1,2,4-oxadiazol-3-yl)methanediol
- Methanediol, 1-(5-phenyl-1,2,4-oxadiazol-3-yl)-
- Z994724342
- YCA21763
- G45145
- CS-0253561
- EN300-64728
- AKOS026726453
- 73217-63-7
-
- Inchi: 1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H
- InChI Key: PWVUAKNWLYSEPY-UHFFFAOYSA-N
- SMILES: C(C1N=C(C2=CC=CC=C2)ON=1)(O)O
Computed Properties
- Exact Mass: 192.05349212Da
- Monoisotopic Mass: 192.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 79.4Ų
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322485-25mg |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322485-50mg |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322485-250mg |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-64728-0.05g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-64728-0.1g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-64728-0.25g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-64728-0.5g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-64728-1.0g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
| Enamine | EN300-64728-2.5g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
| Enamine | EN300-64728-5.0g |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
73217-63-7 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on (5-phenyl-1,2,4-oxadiazol-3-yl)methanediol
Introduction to Methanediol, (5-Phenyl-1,2,4-Oxadiazol-3-yl)- and Its Applications in Modern Chemical Biology
Methanediol, specifically identified by the CAS number 73217-63-7, is a compound of significant interest in the field of chemical biology. This molecule, characterized by the structural moiety (5-Phenyl-1,2,4-Oxadiazol-3-yl), has garnered attention due to its unique chemical properties and potential applications in pharmaceutical research and development. The oxadiazole ring system, a key component of this compound, is known for its stability and reactivity, making it a valuable scaffold for designing novel bioactive molecules.
The synthesis and characterization of Methanediol, (5-Phenyl-1,2,4-Oxadiazol-3-yl)-, involve sophisticated organic chemistry techniques that highlight the intersection of molecular design and biological function. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, opening doors for further exploration of its pharmacological properties. The presence of the phenyl group in the structure not only contributes to the molecular complexity but also influences its interactions with biological targets.
In the realm of drug discovery, Methanediol derivatives have been investigated for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The oxadiazole moiety in Methanediol has been shown to exhibit inhibitory activity against certain kinases by binding to their active sites. This has spurred interest in developing analogs of this compound that could enhance selectivity and potency.
Recent studies have also explored the antimicrobial properties of Methanediol derivatives. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death. This mechanism of action makes it a promising candidate for developing novel antibiotics to combat resistant bacterial strains. The phenyl group in the molecule appears to enhance its interactions with bacterial cell wall components, further contributing to its efficacy.
The role of Methanediol in medicinal chemistry extends beyond antimicrobial applications. Researchers have been investigating its potential as an antioxidant agent. Oxidative stress is a contributing factor in numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The ability of Methanediol derivatives to scavenge free radicals and reduce oxidative damage has been demonstrated in vitro. This property suggests that these compounds could be developed into therapeutic agents for preventing or treating oxidative stress-related diseases.
Furthermore, the chemical versatility of Methanediol has led to its incorporation into various material science applications. For instance, its derivatives have been explored as components in organic electronic materials due to their ability to form stable films and exhibit desirable electronic properties. These materials are used in the fabrication of flexible electronics and optoelectronic devices, where stability and performance are critical.
The development of new synthetic routes for Methanediol has been a focus of recent research efforts. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures efficiently. By leveraging these techniques, chemists have been able to produce Methanediol derivatives with high yields and purity. This progress has not only facilitated further biological studies but also paved the way for industrial-scale production.
The pharmacokinetic properties of Methanediol derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic potential. Preclinical studies have provided insights into their biodistribution and metabolic pathways, which are crucial for designing clinical trials and ensuring safety and efficacy.
In conclusion, Methanediol, (5-Phenyl-1,2,4-Oxadiazol-3-yl)- (CAS no 73217-63-7) is a versatile compound with significant applications in chemical biology and drug discovery. Its unique structural features make it a valuable scaffold for designing bioactive molecules with potential therapeutic applications ranging from antimicrobial agents to antioxidants and materials for electronic devices. Continued research into its synthesis, biological activity, and pharmacokinetic properties will further enhance our understanding of this compound's potential contributions to medicine and technology.
73217-63-7 ((5-phenyl-1,2,4-oxadiazol-3-yl)methanediol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)